Cas no 10097-84-4 (Tetrahydropalmatin)
Tetrahydropalmatin Chemical and Physical Properties
Names and Identifiers
-
- Tetrahydropalmatin
- tetrahydropalmatine
- rotundine
- 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-6h-dibenzo[a,g] quinolizine
- D-Tetrahydropalmatin
- Levo?tetrahydropalmatine
- levo-tetrahydropalmatine
- Hyndarin
- Caseanine
- Hindarine
- Rutundine
- ROTUNDINUM
- AKOS 208-04
- ROTUNDIN HYDRATE
- SPBio_000692
- 2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline
- BCP13567
- NCGC00073008-04
- SY108222
- BSPBio_003379
- Spectrum3_001650
- KBio1_001996
- Spectrum_001554
- 2,3,9,10-Tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
- DivK1c_007052
- NCGC00095840-01
- 2,3,9,10-Tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline
- AEQDJSLRWYMAQI-UHFFFAOYSA-N
- corydalis B
- Spectrum2_000736
- CHEMBL187892
- HMS3428E01
- 6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, (+-)-
- NCGC00073008-03
- FT-0674470
- BRD-A43940795-001-03-6
- Oprea1_801288
- 2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
- Q27163527
- 3,4,10,11-tetramethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphene
- Tetrahydropalmatine ,(S)
- AKOS016186982
- Spectrum4_001749
- KBioSS_002034
- NCGC00095840-02
- MFCD00214191
- FT-0634567
- DTXSID20864207
- 5,8,13,13a-Tetrahydro-2,3,9,10-tetramethoxy-6H- dibenzo[a,g]quinolizine
- MLS006011812
- A19519
- SpecPlus_000956
- Sodiumgluconate
- NCGC00073008-02
- T3650
- A819879
- KBio2_004602
- ACon1_002069
- Tetrahydropalmatine, (+/-)-
- (.+/-.)-Corydalis B
- NCGC00095840-03
- MEGxp0_000623
- SMR004703491
- KBioGR_002198
- CHEBI:91709
- FD10012
- CCG-40142
- Tetrahydropalmatine, dl-
- SCHEMBL230849
- BDBM50170666
- HY-N0300
- 78F8583LNQ
- SPECTRUM1504178
- KBio2_007170
- KBio2_002034
- BRD-A43940795-001-02-8
- AB00053100-09
- (+-)-Corydalis B
- AS-12924
- HMS3886C12
- 10097-84-4
- DL-Tetrahydropalmatine
- FT-0601094
- MFCD03265591
- 2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;Rotundine
- 6H-Dibenzo[a,g]quinolizine,5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-
- FT-0675040
- AKOS000276804
- GNF-Pf-3943
- KBio3_002599
- 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, (.+/-.)-
- (-)-Tetrahydropalmatine;L-Tetrahydropalmatine
- 1ST10243
- SDCCGMLS-0015237.P002
- Oprea1_616043
- UNII-78F8583LNQ
- 5,8,13,13a-Tetrahydro-2,3,9,10-tetramethoxy-6H-dibenzo[a,g]quinolizine
- 2934-97-6
- Berbine, 2,3,9,10-tetramethoxy-, (.+/-.)-
- Spectrum5_000578
- s5559
- (.+/-.)-Tetrahydropalmatine
- 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-
- (+/-)-Tetrahydropalmatine
- BBL028394
- DB-047567
- STK395032
-
- MDL: MFCD00214191
- Inchi: 1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3
- InChI Key: AEQDJSLRWYMAQI-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC2=C1CN1CCC3C=C(C(=CC=3C1C2)OC)OC)OC
Computed Properties
- Exact Mass: 355.17800
- Monoisotopic Mass: 355.17835828 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Molecular Weight: 355.4
- Topological Polar Surface Area: 40.2Ų
Experimental Properties
- Color/Form: White powder
- Density: 1.2300
- Melting Point: 141-144°C
- Boiling Point: 482.9±45.0 °C at 760 mmHg
- Flash Point: 138.7±25.9 °C
- Refractive Index: 1.608
- PSA: 40.16000
- LogP: 3.31440
- Sensitiveness: Sensitive to light
Tetrahydropalmatin Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: 24/25
- Storage Condition:2-8°C避光保存
Tetrahydropalmatin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R109810-20mg |
Tetrahydropalmatin |
10097-84-4 | ,≥98%(HPLC) | 20mg |
¥85.90 | 2023-09-01 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0101-20mg |
Tetrahydropalmatin |
10097-84-4 | HPLC≥98% | 20mg |
¥100元 | 2023-09-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20802-20mg |
Rotundine |
10097-84-4 | ,HPLC≥98% | 20mg |
¥70.00 | 2022-01-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R817283-100mg |
Rotundine |
10097-84-4 | ,≥98%(HPLC) | 100mg |
328.00 | 2021-05-17 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2714-25 mg |
Rotundine |
10097-84-4 | 99.97% | 25mg |
¥488.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2714-50 mg |
Rotundine |
10097-84-4 | 99.97% | 50mg |
¥896.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2714-100 mg |
Rotundine |
10097-84-4 | 99.97% | 100MG |
¥1613.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2714-200 mg |
Rotundine |
10097-84-4 | 99.97% | 200mg |
¥2903.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2714-1 mL * 10 mM (in DMSO) |
Rotundine |
10097-84-4 | 99.97% | 1 mL * 10 mM (in DMSO) |
¥896.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5722-20mg |
Tetrahydropalmatine |
10097-84-4 | 98% | 20mg |
¥340.00 | 2023-09-07 |
Tetrahydropalmatin Suppliers
Tetrahydropalmatin Related Literature
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M. Iranshahy,R. J. Quinn,M. Iranshahi RSC Adv. 2014 4 15900
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Lirong Nie,Xueting Feng,Hang Song,Zicheng Li,Shun Yao New J. Chem. 2020 44 7105
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Lirong Nie,Xueting Feng,Hang Song,Zicheng Li,Shun Yao New J. Chem. 2020 44 7105
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Guanghui Liu,Wei He,Hao Cai,Xiuman Sun,Waner Hou,Manna Lin,Zhiyong Xie,Qiongfeng Liao Anal. Methods 2014 6 2998
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Waner Hou,Guanghui Liu,Xiuman Sun,Zhiyong Xie,Rongbiao Pi,Wei He,Manna Lin,Qiongfeng Liao Anal. Methods 2014 6 8675
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Additional information on Tetrahydropalmatin
Introduction to Tetrahydropalmatin (CAS No: 10097-84-4) and Its Emerging Applications in Modern Research
Tetrahydropalmatin, chemically known by its CAS number 10097-84-4, is a naturally occurring terpene derivative that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, belonging to the pyrrolidinone family, exhibits a unique molecular structure that has positioned it as a promising candidate for various therapeutic applications. Its chemical formula, C₁₃H₁₈O₃N, underscores its complexity and potential for interaction with biological systems.
The significance of Tetrahydropalmatin lies in its multifaceted pharmacological properties. Early studies have highlighted its potential role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. Recent research has delved into its effects on serotonin and dopamine pathways, suggesting its utility in addressing conditions such as depression and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for developing novel neuropharmacological agents.
One of the most compelling aspects of Tetrahydropalmatin is its structural similarity to certain alkaloids found in traditional medicinal plants. This resemblance has prompted researchers to explore its potential in repurposing existing therapeutic strategies. For instance, studies have indicated that Tetrahydropalmatin may interact with specific enzymes and receptors involved in pain modulation, offering a novel approach to managing chronic pain conditions. The compound's dual action on both peripheral and central pain pathways makes it a particularly intriguing subject for further investigation.
In the realm of oncology, Tetrahydropalmatin has shown promise as an anti-proliferative agent. Preliminary experiments have demonstrated its ability to inhibit the growth of certain cancer cell lines by disrupting critical signaling pathways involved in cell division and survival. While these findings are still in the early stages, they highlight the compound's potential as a lead molecule for developing new chemotherapeutic agents. The specificity of its action suggests that it may have fewer side effects compared to conventional chemotherapy drugs.
The synthesis and characterization of Tetrahydropalmatin have also advanced significantly in recent years. Researchers have developed more efficient synthetic routes that enhance yield and purity, making it more feasible for large-scale production. Additionally, advancements in spectroscopic techniques have allowed for a deeper understanding of its molecular interactions. These developments are crucial for translating laboratory findings into viable clinical applications.
Another area where Tetrahydropalmatin has shown promise is in the treatment of neuroinflammatory diseases. Studies have indicated that it may modulate inflammatory responses in the brain, potentially offering relief for conditions such as multiple sclerosis and Alzheimer's disease. The compound's ability to interact with microglial cells, key players in neuroinflammation, suggests a novel mechanism of action that could be exploited for therapeutic benefit.
The pharmacokinetic profile of Tetrahydropalmatin is another critical aspect that has been extensively studied. Research has revealed that it exhibits moderate bioavailability and a relatively short half-life, which may necessitate frequent dosing or formulation strategies to enhance its efficacy. However, ongoing studies are exploring ways to optimize its delivery system, potentially through nanotechnology or prodrug formulations.
From a regulatory perspective, the development of Tetrahydropalmatin as a therapeutic agent faces several challenges. Ensuring compliance with Good Manufacturing Practices (GMP) and navigating the complex regulatory landscape are essential steps toward clinical approval. However, the growing body of preclinical data supports its potential as a safe and effective therapeutic option.
The economic feasibility of producing Tetrahydropalmatin on an industrial scale is also a key consideration. While natural extraction methods exist, they may not be sustainable for large-scale production due to limited availability and environmental impact. Therefore, synthetic routes that are cost-effective and environmentally friendly are being prioritized by researchers.
In conclusion,Tetrahydropalmatin (CAS No: 10097-84-4) represents a fascinating compound with diverse applications across multiple therapeutic areas. Its unique pharmacological properties make it a promising candidate for treating CNS disorders, chronic pain, cancer, and neuroinflammatory diseases. As research continues to uncover new insights into its mechanisms of action,Tetrahydropalmatin is poised to play an increasingly important role in modern medicine.